tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and amino groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the protection of the amino group with a tert-butyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the replacement of the amino group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydroxylamines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be useful in the design of new compounds with specific properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure can interact with biological targets in ways that linear or less rigid molecules cannot, potentially leading to new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
- tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness: tert-Butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is unique due to the position of the amino group and the specific spirocyclic structure. This configuration can result in different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also adds steric hindrance, which can influence the compound’s interactions with other molecules.
Properties
CAS No. |
1936371-44-6 |
---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.